molecular formula C20H13BrN4O B8557776 N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide CAS No. 214484-12-5

N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide

Cat. No.: B8557776
CAS No.: 214484-12-5
M. Wt: 405.2 g/mol
InChI Key: PBDJWRUCRSLDEM-UHFFFAOYSA-N
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Description

N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide is a useful research compound. Its molecular formula is C20H13BrN4O and its molecular weight is 405.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

214484-12-5

Molecular Formula

C20H13BrN4O

Molecular Weight

405.2 g/mol

IUPAC Name

N-[4-(3-bromoanilino)-3-cyanoquinolin-6-yl]but-2-ynamide

InChI

InChI=1S/C20H13BrN4O/c1-2-4-19(26)24-16-7-8-18-17(10-16)20(13(11-22)12-23-18)25-15-6-3-5-14(21)9-15/h3,5-10,12H,1H3,(H,23,25)(H,24,26)

InChI Key

PBDJWRUCRSLDEM-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (0.359 g, 3.55 mmol) and butyryl chloride (0.380 g, 3.55 mmol) were added to an ice cold solution of 1.00 g (2.96 mmol) of 6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile in 12 mL of tetrahydrofuran under N2. After stirring overnight at 25° C., volatile material was removed, and the residue was slurried with water and collected. The residue was washed with boiling methanol and dried in vacuo to give 0.773 g of brown powder; mp 276-277° C.(dec).
Quantity
0.359 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Isobutyl chloroformate(0.788 g, 5.75 mmol) and N-methylmorpholine(0.581 g, 5.75 mmol) were added to an ice cold solution of 0.485 g (5.75 mmol) of 2-butynoic acid in 20 mL of tetrahydrofuran under N2. After stirring for 10 min, a solution of 1.50 g (4.42 mmol) of 6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile in 10 mL of tetrahydrofuran was added and the mixture was stirred overnight at 25° C. A second equivalent of preformed mixed anhydride was then added. After 6 h, the reaction was poured into saturated sodium bicarbonate and brine. The product was collected and washed with hot ethyl acetate and ethanol and dried in vacuo to give 0.638 g of yellow solid; mp 283-285° C.(dec).
Quantity
0.788 g
Type
reactant
Reaction Step One
Quantity
0.581 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
6-amino-4-[(3-bromophenyl)amino]-3-quinolinecarbonitrile
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Name
brine
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0 (± 1) mol
Type
solvent
Reaction Step Four

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